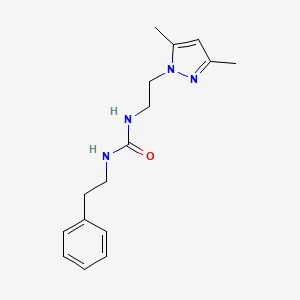

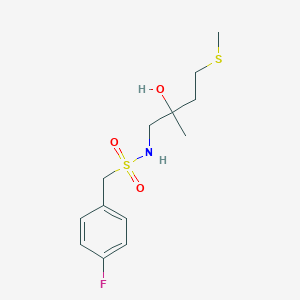

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Pyrazole derivatives are known to exhibit a wide range of biological properties .

Synthesis Analysis

While the exact synthesis process for “1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea” is not available, pyrazole-based compounds are generally synthesized from the condensation of appropriate primary amines .

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Pyrazolyl Complexes as Catalysts

The synthesis of pyrazolyl complexes with metals such as iron, cobalt, nickel, and palladium has been explored for applications in catalysis. For instance, nickel complexes derived from pyrazolyl ligands have demonstrated significant activity as ethylene oligomerization catalysts. These complexes can produce high yields of butenes and hexenes, with some even capable of Friedel-Crafts alkylated-toluene products (Ainooson et al., 2011).

Materials Science and Polymerization

Ion-Exchange Resins

The pyrazole-containing ligand 2-(3,5-dimethyl-1-pyrazolyl)ethanol has been used in the synthesis of ion-exchange resins with high epoxy group conversion rates. These resins show selectivity towards Ni2+ ions and demonstrate potential in metal-ion binding applications, highlighting the versatility of pyrazolyl derivatives in materials science (Berkel & Sherrington, 1996).

Organic Synthesis and Drug Discovery

Antibacterial and Antitumor Activities

Compounds containing the pyrazolyl moiety have been investigated for their biological activities. Microwave-assisted synthesis of pyrazolopyridines and related derivatives has shown promising antibacterial, antitumor, and antimicrobial activities. This suggests potential applications in the development of new therapeutic agents (El‐Borai et al., 2013).

Anti-Bacterial Schiff Bases

Schiff bases incorporating the pyrazolone structure, derived from aminophenazone, have been synthesized and demonstrated moderate to good antibacterial activity against various bacterial strains. This underscores the potential of pyrazolyl derivatives in the synthesis of new antibacterial compounds (Asiri & Khan, 2010).

Propriétés

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-13-12-14(2)20(19-13)11-10-18-16(21)17-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULXJJHNWTZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]indoline-1-carboximidamide](/img/structure/B2999213.png)

![6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2999219.png)

![1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999221.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B2999224.png)

![ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2999226.png)

![N-(3-methoxyphenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999228.png)

![1-(3,5-dimethoxybenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999232.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2999233.png)